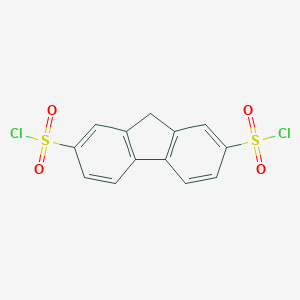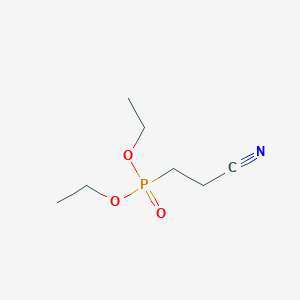
dl-Aloesol
Vue d'ensemble
Description
dl-Aloesol is a compound derived from the Aloe vera plant, known for its various beneficial properties It is a chromone compound, which is a type of phenolic compound this compound is found in the leaves of Aloe vera and is known for its anti-inflammatory, antioxidant, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dl-Aloesol can be synthesized through the extraction of Aloe vera leaves. The process involves several steps:
Harvesting: Fresh Aloe vera leaves are harvested from mature plants.
Filleting: The leaves are filleted to remove the outer rind and obtain the inner gel.
Extraction: The gel is then subjected to extraction processes using solvents such as ethanol or methanol to isolate the active compounds, including aloesol.
Purification: The extracted compounds are purified using techniques such as chromatography to obtain pure aloesol.
Industrial Production Methods
In industrial settings, the production of aloesol involves large-scale extraction and purification processes. The Aloe vera leaves are processed in bulk, and advanced extraction techniques such as supercritical fluid extraction may be used to enhance yield and purity. The purified aloesol is then formulated into various products for medicinal and cosmetic applications.
Analyse Des Réactions Chimiques
Types of Reactions
dl-Aloesol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can convert aloesol into its reduced forms, which may exhibit different properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Applications De Recherche Scientifique
dl-Aloesol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other compounds.
Biology: Research focuses on its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating various conditions, including skin disorders, inflammation, and infections.
Industry: It is used in the formulation of cosmetic products, health supplements, and functional foods due to its beneficial properties.
Mécanisme D'action
dl-Aloesol exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Antimicrobial: It disrupts the cell membranes of microorganisms, leading to their death.
The molecular targets of aloesol include various enzymes and signaling pathways involved in inflammation, oxidative stress, and microbial growth.
Comparaison Avec Des Composés Similaires
dl-Aloesol can be compared with other similar compounds such as:
Aloesin: Another chromone compound found in Aloe vera with similar anti-inflammatory and antioxidant properties.
Aloenin: A pyrone compound with antimicrobial and anti-inflammatory effects.
Aloe-emodin: An anthraquinone compound with laxative and antimicrobial properties.
Propriétés
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94356-35-1 | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


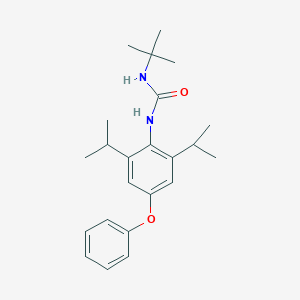

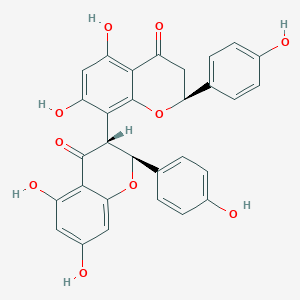
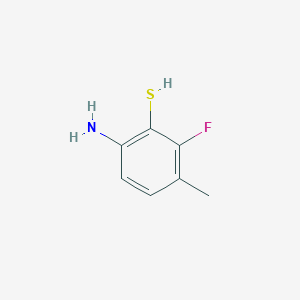

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)


